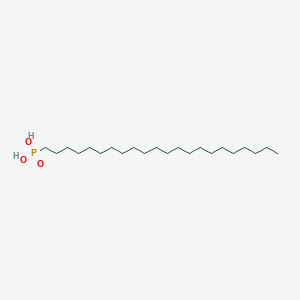
Docosylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosylphosphonic acid is a long-chain phosphonic acid with a 22-carbon alkyl chain attached to a phosphonic acid group. This compound is part of the broader class of phosphonic acids, which are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . Phosphonic acids are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties .
Preparation Methods
The synthesis of docosylphosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods may involve the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Chemical Reactions Analysis
Docosylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the alkyl chain or the phosphonic acid group.
Substitution: The hydroxy groups in the phosphonic acid can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Docosylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of cell membranes and lipid interactions due to its long alkyl chain.
Mechanism of Action
The mechanism of action of docosylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, facilitating coordination and supramolecular interactions . In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Docosylphosphonic acid can be compared with other long-chain phosphonic acids, such as octadecylphosphonic acid and hexadecylphosphonic acid. These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its longer alkyl chain, which can provide distinct properties in terms of hydrophobicity and molecular interactions .
Similar Compounds
- Octadecylphosphonic acid
- Hexadecylphosphonic acid
- Dodecylphosphonic acid
This compound’s longer chain length makes it particularly useful in applications requiring enhanced hydrophobicity and stronger molecular interactions.
Properties
CAS No. |
80417-62-5 |
|---|---|
Molecular Formula |
C22H47O3P |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
docosylphosphonic acid |
InChI |
InChI=1S/C22H47O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24)25/h2-22H2,1H3,(H2,23,24,25) |
InChI Key |
QHAWVNRKILDJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















